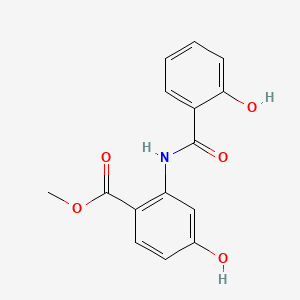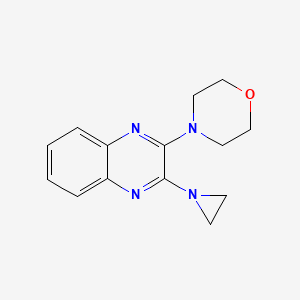
benzene;N-(2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene;N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 2-methylpropyl group. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Benzene;N-(2-methylpropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-methylpropylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of benzamides often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth, which act as reusable catalysts. This method is not only efficient but also environmentally friendly, as it reduces the need for harsh chemicals and minimizes waste .
化学反応の分析
Types of Reactions
Benzene;N-(2-methylpropyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures (nitric acid and sulfuric acid) are used for electrophilic aromatic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzamides .
科学的研究の応用
Benzene;N-(2-methylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of benzene;N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
類似化合物との比較
Similar Compounds
Benzamide: The parent compound of benzene;N-(2-methylpropyl)benzamide, which lacks the 2-methylpropyl substitution.
N-ethylbenzamide: A similar compound where the amide group is substituted with an ethyl group instead of a 2-methylpropyl group.
N-propylbenzamide: Another similar compound with a propyl group substitution.
Uniqueness
This compound is unique due to the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substitution can also affect the compound’s biological activity, making it distinct from other benzamides .
特性
| 90239-30-8 | |
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
benzene;N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-2-4-6-5-3-1/h3-7,9H,8H2,1-2H3,(H,12,13);1-6H |
InChIキー |
HAFGVMCHHLBKHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)



